3-Butoxybenzoic acid
Overview
Description
3-Butoxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid where a butoxy group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide under reflux conditions . Another method involves the use of palladium-catalyzed coupling reactions, which are more environmentally friendly and avoid the production of hazardous waste .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the esterification of 3-hydroxybenzoic acid followed by hydrolysis to yield the desired product. The reaction conditions are optimized to ensure high yield and purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
3-Butoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-butoxybenzoic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
- 4-Butoxybenzoic acid
- 2-Butoxybenzoic acid
- 3-Methoxybenzoic acid
Comparison: 3-Butoxybenzoic acid is unique due to the position of the butoxy group on the benzene ring. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. For instance, 4-butoxybenzoic acid has the butoxy group on the fourth carbon, which alters its chemical properties and applications .
Properties
IUPAC Name |
3-butoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGXQBZMSWQUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349558 | |
Record name | 3-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93351-38-3 | |
Record name | 3-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper and how does it relate to 3-Butoxybenzoic acid?
A1: The research paper focuses on synthesizing and characterizing a series of esters derived from 4-Amino-3-butoxybenzoic acid. [] These derivatives were designed and synthesized based on the hypothesis that they might possess antitussive (cough-suppressing) properties. While the paper doesn't directly investigate this compound itself, this compound serves as the crucial starting point for synthesizing the target esters. Therefore, understanding the properties of this compound is essential for interpreting the results and potential applications of the synthesized derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.